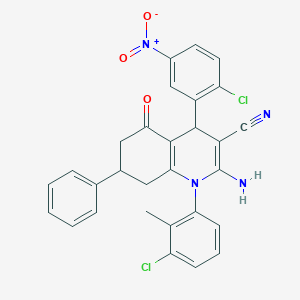![molecular formula C24H19ClN4O2 B446263 2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE](/img/structure/B446263.png)
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chlorophenyl group and a hydrazinecarboxamide moiety, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the quinoline derivative with 3-methylphenylhydrazine and carbonylating agents under controlled conditions to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-phenylhydrazinecarboxamide
- 2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide
- 2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methylphenyl)hydrazinecarboxamide
Uniqueness
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C24H19ClN4O2 |
|---|---|
Poids moléculaire |
430.9g/mol |
Nom IUPAC |
1-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H19ClN4O2/c1-15-7-6-8-16(13-15)26-24(31)29-28-23(30)19-14-22(18-10-2-4-11-20(18)25)27-21-12-5-3-9-17(19)21/h2-14H,1H3,(H,28,30)(H2,26,29,31) |
Clé InChI |
KMHOUFSOQJOPJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-(4-sec-butylphenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B446182.png)
![N-(1-adamantyl)-4-[(4-ethylphenoxy)methyl]-N-methylbenzamide](/img/structure/B446184.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-1-naphthohydrazide](/img/structure/B446185.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B446187.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B446189.png)
![N~1~-ETHYL-4-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B446190.png)
![2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B446193.png)
![2-amino-4-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B446194.png)
![5-[(2,4-dichlorophenoxy)methyl]-N'-(3-methoxybenzylidene)-2-furohydrazide](/img/structure/B446196.png)
![N-{3-[(1E)-1-{2-[(2,3-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-2-methylfuran-3-carboxamide](/img/structure/B446197.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446204.png)
![3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE](/img/structure/B446205.png)
![N'~1~-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE](/img/structure/B446206.png)
